1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride
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Overview
Description
1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a benzimidazole ring substituted with two methyl groups and an amine group, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions, followed by methylation and amination steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzo[d]imidazol-2-amine
- 1,3-Dimethyl-1H-benzo[d]imidazol-2-amine
- 1,7-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
Uniqueness
1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups and an amine group provides distinct properties compared to other benzimidazole derivatives .
Biological Activity
1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, exhibits a range of biological effects, including antitumor and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Structure and Synthesis
This compound has the molecular formula C9H11N3·HCl and a molecular weight of approximately 197.66 g/mol. The compound features two methyl groups at the 1 and 7 positions of the benzimidazole ring, which may influence its biological activity and pharmacological properties. The synthesis typically involves reactions that modify the benzimidazole core, with one common method being the reaction of 2-chloro-3-nitrotoluene with various amines to yield the desired derivative.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C9H11N3·HCl |
Molecular Weight | 197.66 g/mol |
Solubility | Enhanced in hydrochloride form |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound effectively reduced cell viability in human cancer cells by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) formation and DNA damage .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. A recent study reported that this compound displayed notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics such as ampicillin and ciprofloxacin .
Table 2: Antimicrobial Activity Data
Microorganism | MIC (μg/ml) | Comparison Standard |
---|---|---|
Staphylococcus aureus | 50 | Ampicillin (100) |
Escherichia coli | 25 | Ciprofloxacin (25) |
Candida albicans | 250 | Griseofulvin (500) |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially inhibiting their activity.
- Receptor Modulation : It may bind to certain receptors, altering cellular responses and promoting apoptosis in cancer cells.
- ROS Generation : The induction of oxidative stress through ROS production is a critical mechanism underlying its cytotoxic effects on tumor cells .
Study on Antitumor Effects
In a controlled laboratory setting, researchers assessed the antitumor efficacy of this compound on various cancer cell lines. The results indicated that at concentrations as low as 10 μM, the compound significantly reduced cell viability by promoting apoptotic pathways. Flow cytometry analysis revealed an increase in early apoptotic markers following treatment with this compound .
Study on Antimicrobial Effects
A separate study evaluated the antimicrobial properties against common pathogens. The compound was tested using the broth microdilution method to determine MIC values against various bacterial strains. Results showed that it effectively inhibited growth at concentrations lower than those required for standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating infections .
Properties
Molecular Formula |
C9H12ClN3 |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1,7-dimethylbenzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c1-6-4-3-5-7-8(6)12(2)9(10)11-7;/h3-5H,1-2H3,(H2,10,11);1H |
InChI Key |
QOHVRNOWUSRENA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N2C)N.Cl |
Origin of Product |
United States |
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